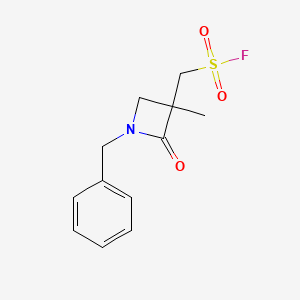

3-Methyl-3-phenyloxolane-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

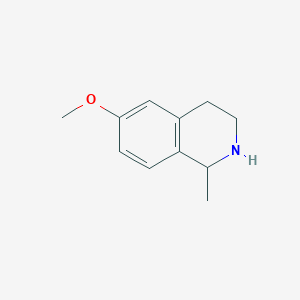

3-Methyl-3-phenyloxolane-2,5-dione is a chemical compound with the CAS Number: 14702-34-2 . It has a molecular weight of 190.2 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for 3-Methyl-3-phenyloxolane-2,5-dione is 3-methyl-3-phenyldihydro-2,5-furandione . The InChI code for this compound is 1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis

3-Methyl-3-phenyloxolane-2,5-dione is a powder that is stored at room temperature . It has a molecular weight of 190.2 .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

Synthesis of Derivatives from L-Malic Acid : The synthesis of derivatives such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) from commercially available L-malic acid has been reported. Ring-opening polymerization (ROP) studies show that controlled ROP of BMD is possible, leading to hydrophilic poly(glycolic-co-malic acid)s that undergo autocatalytic degradation in aqueous solutions within days. This synthesis route emphasizes the potential of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in creating bioabsorbable polymers with controlled degradation rates (Pounder et al., 2010).

Copolymerization with L-Lactide : The copolymerization of 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) and L-lactide has been employed as a method to synthesize functionalized bioabsorbable polymers. This process leads to copolymers containing L-lactic, glycolic, and L-α-malic acid repeating units, offering a pathway to polymers with pendant carboxyl groups that hydrolyze more rapidly than poly(L-lactide) (Kimura et al., 1993).

Organic Synthesis and Chemical Reactions

Pyrolytic Generation of Methyleneketene : Research has demonstrated the pyrolytic generation of methyleneketene from the oxidation of 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione. This process is significant in organic synthesis, showcasing the versatility of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in generating reactive intermediates for further chemical transformations (Brown et al., 1976).

Applications in Material Science

Degradable Amphiphilic Block Copolymer Micelles : The synthesis and self-assembly of degradable amphiphilic block copolymer micelles from derivatives of 3-Methyl-3-phenyloxolane-2,5-dione offer insights into the development of novel materials for drug delivery systems. These materials exhibit increased micelle sizes and decreased critical micelle concentrations, indicating enhanced stability and potential for controlled drug release (Pounder et al., 2011).

Safety and Hazards

The safety information for 3-Methyl-3-phenyloxolane-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-methyl-3-phenyloxolane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEWWNZSKBVUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenyloxolane-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)